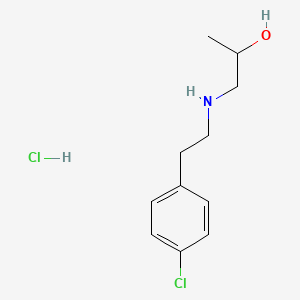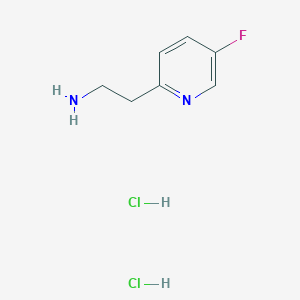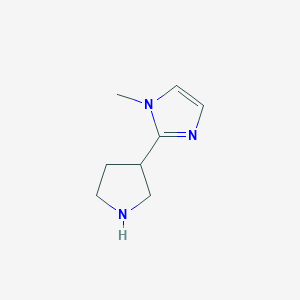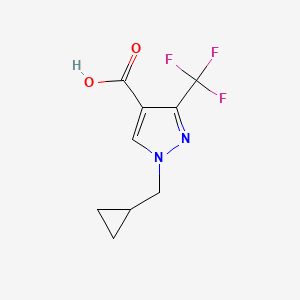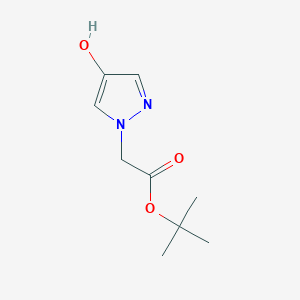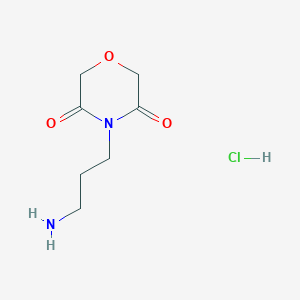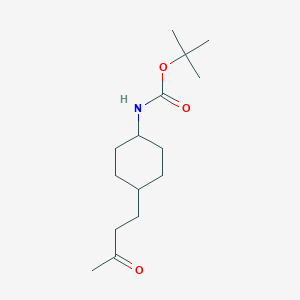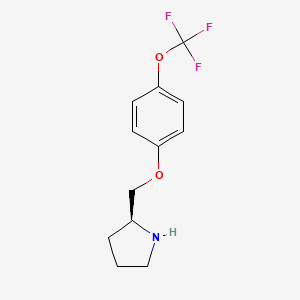
(S)-2-(4-trifluoromethoxyphenoxymethyl)-pyrrolidine
Übersicht
Beschreibung
“(S)-2-(4-trifluoromethoxyphenoxymethyl)-pyrrolidine” is a complex organic compound. The trifluoromethoxy group and the phenoxymethyl group suggest that it might have interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylation is a common procedure in organic chemistry . Trifluoromethyl ketones are valuable synthetic targets and can be used in the construction of fluorinated pharmacons .Wissenschaftliche Forschungsanwendungen
Synthetic Organic Chemistry Applications
The synthesis and characterization of pyrrolidine derivatives, including methods for their preparation, are significant due to their biological effects and industrial applications such as dyes or agrochemical substances. For instance, the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene demonstrates a method to synthesize pyrrolidines under mild conditions, leading to potential applications in medicinal chemistry and material science (Żmigrodzka et al., 2022).
Materials Science Applications
The development of novel polyimides containing pyridine moieties for advanced material applications shows the importance of these compounds in creating materials with exceptional thermal stability and mechanical properties. This includes polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride and aromatic diamines, which exhibit good solubility, high glass transition temperatures, and outstanding mechanical properties, making them suitable for high-performance materials (Wang et al., 2006).
Pharmacology Applications
In pharmacology, compounds like “(S)-2-(4-trifluoromethoxyphenoxymethyl)-pyrrolidine” can serve as key intermediates or motifs in the synthesis of biologically active molecules. For example, the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores highlight the critical role of pyrrolidine derivatives in developing antiviral agents. These compounds show potent inhibition of influenza neuraminidase, which is crucial for the viral replication cycle, indicating their potential as antiviral drugs (Wang et al., 2001).
Supramolecular Chemistry Applications
Pyrrolidine derivatives also find applications in supramolecular chemistry, where they can act as building blocks for the construction of complex molecular architectures. The synthesis and characterization of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives, which act as neutral anion receptors with enhanced affinities and selectivities for specific anions, illustrate the utility of pyrrolidine and related compounds in creating functional supramolecular systems. These systems have potential applications in sensing, catalysis, and material science (Anzenbacher et al., 2000).
Eigenschaften
IUPAC Name |
(2S)-2-[[4-(trifluoromethoxy)phenoxy]methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-5-3-10(4-6-11)17-8-9-2-1-7-16-9/h3-6,9,16H,1-2,7-8H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJKWKYHIUIQTB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4-trifluoromethoxyphenoxymethyl)-pyrrolidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

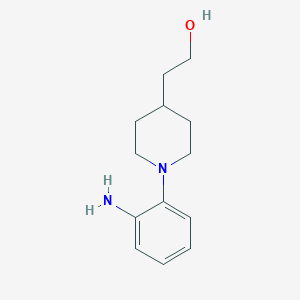
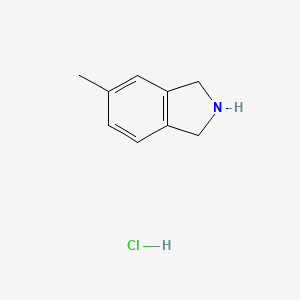
![2-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1473597.png)
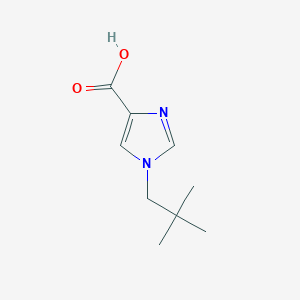
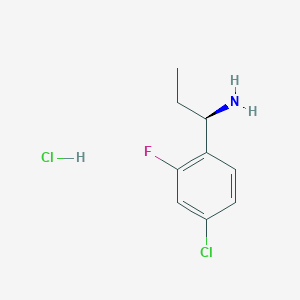
![[3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473600.png)
![Octahydropiperazino[2,1-c]morpholine-6,9-dione](/img/structure/B1473603.png)
